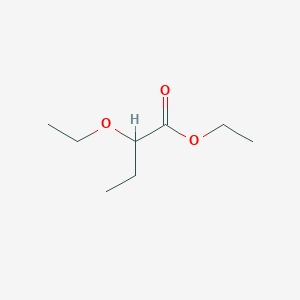
4-(2-hydroxyethoxy)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-hydroxyethoxy)butan-1-ol is an organic compound with the molecular formula C6H14O3 and a molecular weight of 134.18 g/mol . It is a liquid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethoxy)butan-1-ol typically involves the reaction of butan-1-ol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the butan-1-ol molecule .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-hydroxyethoxy)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides or amines.
Applications De Recherche Scientifique
4-(2-hydroxyethoxy)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a solvent or reagent in various biological assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-hydroxyethoxy)butan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of hydroxyl groups, which can participate in various nucleophilic substitution and addition reactions. In biological systems, it can interact with enzymes and other proteins, potentially affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-hydroxyethoxy)ethanol: Similar structure but with a different arrangement of the hydroxyl and ethoxy groups.
1,4-butanediol: Lacks the ethoxy group but has two hydroxyl groups.
Ethylene glycol: Contains two hydroxyl groups but lacks the butyl chain.
Uniqueness
4-(2-hydroxyethoxy)butan-1-ol is unique due to its specific arrangement of hydroxyl and ethoxy groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required .
Propriétés
IUPAC Name |
4-(2-hydroxyethoxy)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c7-3-1-2-5-9-6-4-8/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUQRAYPVWKGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43113-37-7 |
Source


|
| Record name | 4-(2-hydroxyethoxy)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one](/img/structure/B6597859.png)





![4,6-dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B6597913.png)
![2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid](/img/structure/B6597932.png)

![4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N'-[1-(4-methyl-3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B6597945.png)

![Benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-](/img/structure/B6597953.png)
